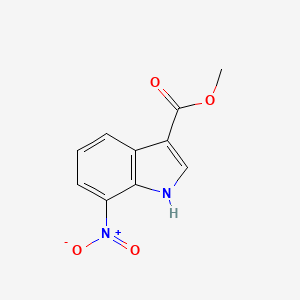

Methyl 7-nitro-1H-indole-3-carboxylate

Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Heterocyclic Chemistry

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.govbiosynth.com This structural motif is not merely an academic curiosity; it is a "privileged scaffold" found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govdergipark.org.tr Many indole derivatives exhibit significant biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govijpsjournal.com

In organic synthesis, the indole ring serves as a fundamental building block for constructing complex molecules, including numerous alkaloids like vincristine. biosynth.comijpsjournal.com Its reactivity, particularly its propensity for electrophilic substitution at the C3 position, makes it a versatile substrate for a wide range of chemical transformations. acs.orgcreative-proteomics.com The development of novel and efficient methods for synthesizing and functionalizing indoles remains an active and important area of chemical research, driven by the continuous demand for new therapeutic agents and functional materials. dergipark.org.trijpsjournal.com

The Role of Nitro-Substituted Indoles as Synthetic Intermediates and Scaffolds

Nitro-substituted indoles are highly valuable intermediates in organic synthesis. researchgate.net The presence of a nitro group, which is strongly electron-withdrawing, significantly influences the electronic properties and reactivity of the indole ring. This electronic modification can be harnessed to direct further chemical reactions on the molecule.

One of the most critical functions of the nitro group in synthetic chemistry is its capacity to be readily reduced to an amino group (-NH2). This transformation provides a gateway to a wide variety of other functional groups and is a key step in the synthesis of many biologically active compounds, such as tryptamine (B22526) derivatives. acs.org Furthermore, nitroarenes, including nitroindoles, are key precursors in several classic indole synthesis methodologies, such as the Bartoli, Reissert, and Leimgruber–Batcho syntheses, which allow for the construction of the indole core itself from simpler starting materials. rsc.orgwikipedia.org This dual role as both a product of and precursor to the indole ring underscores the synthetic utility of nitro-substituted indoles.

Overview of Esterified Indole Carboxylates in Chemical Methodologies

Indole carboxylates, particularly esters like methyl indole-3-carboxylate (B1236618), are common and useful derivatives in chemical synthesis. researchgate.netmdpi.comnih.gov The ester group at the C3 position serves multiple strategic roles. It can act as a protecting group, preventing unwanted reactions at that site while modifications are made elsewhere on the molecule. researchgate.net

Moreover, the carboxylate group is a versatile functional handle that can be converted into a variety of other functionalities. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for forming amides, or it can be reduced to an alcohol. frontiersin.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis, are often employed to further functionalize indole carboxylates, enabling the construction of highly complex and substituted indole structures. researchgate.netnih.gov The presence of the ester allows for a wide range of subsequent chemical elaborations, making these compounds valuable platforms for building diverse molecular libraries. mdpi.comclockss.org

Contextualizing Methyl 7-nitro-1H-indole-3-carboxylate within Indole Chemistry

This compound integrates the key chemical features discussed previously into a single molecule. Its structure is defined by the foundational indole scaffold, functionalized with a nitro group at the 7-position and a methyl carboxylate at the 3-position. This specific arrangement of functional groups makes it a particularly useful synthetic intermediate.

The synthesis of 7-substituted indoles can be challenging, but methods like the Bartoli indole synthesis, which utilizes ortho-substituted nitroarenes, provide a direct route to such compounds. wikipedia.org The nitro group at C7 can be converted to an amine, opening pathways for the synthesis of novel heterocyclic systems or for introducing other substituents to modulate the molecule's properties. Simultaneously, the methyl carboxylate at C3 provides a reliable site for modifications, such as amide bond formation or conversion to other functional groups. frontiersin.orgresearchgate.net This combination of a modifiable group on the benzene portion (C7) and a versatile handle on the pyrrole portion (C3) makes this compound a strategic precursor for creating complex, highly substituted indole derivatives for various research applications. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1027081-37-3 |

| Molecular Formula | C10H8N2O4 |

| Molecular Weight | 220.18 g/mol |

| MDL Number | MFCD09836017 |

Synthetic Methodologies for this compound and Analogous Nitroindole-3-Carboxylates

The synthesis of nitroindoles, including the specific compound this compound, leverages both classical and modern organic chemistry strategies. These methods focus on constructing the indole core with the nitro functionality already present on a precursor or introduced during the synthetic sequence.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-nitro-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)7-5-11-9-6(7)3-2-4-8(9)12(14)15/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVZLQDJENBUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations in the Synthesis and Transformations of Nitroindole 3 Carboxylates

Elucidation of Cyclization Mechanisms in Indole (B1671886) Ring Formation

The formation of the indole ring in nitroindole-3-carboxylates can be achieved through various synthetic strategies, with palladium-catalyzed processes and domino reactions being particularly significant. Understanding the intricate mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Detailed Pathways in Palladium-Catalyzed Processes

Palladium-catalyzed reactions offer an efficient route to indole synthesis, often proceeding through a reductive cyclization pathway. mdpi.com One common strategy involves the use of β-nitrostyrenes as starting materials. lookchem.com The catalytic cycle in these processes is multifaceted and involves several key steps.

The synthesis of indoles from β-nitrostyrenes can be achieved through a reductive cyclization process using a palladium catalyst. mdpi.com While the specific application to Methyl 7-nitro-1H-indole-3-carboxylate is a specialized extension, the general mechanism provides a foundational understanding. The process typically begins with the reduction of the nitro group by a reducing agent, often carbon monoxide or a surrogate like phenyl formate (B1220265), facilitated by the palladium catalyst. mdpi.com This reduction leads to a nitroso intermediate, which is then further reduced to a species that can undergo intramolecular cyclization. The palladium catalyst plays a crucial role in facilitating both the reduction and the subsequent C-N bond formation to construct the indole ring. nih.govmdpi.com

A proposed catalytic cycle for such transformations often involves the oxidative addition of a starting material to the Pd(0) catalyst, followed by migratory insertion, and finally, reductive elimination to yield the indole product and regenerate the Pd(0) catalyst. nih.gov The specific ligands coordinated to the palladium center can significantly influence the efficiency and selectivity of the reaction.

Mechanistic Insights into Domino Synthesis Strategies

Domino reactions provide an atom-economical and efficient approach to constructing complex molecules like 1,2,5-trisubstituted 1H-indole-3-carboxylic esters in a single synthetic operation. mdpi.com A notable strategy involves a [3+2] cyclization approach. This process is initiated by the treatment of imines with the potassium carbonate-derived anion of a compound like methyl 2-(2-fluoro-5-nitrophenyl)acetate. mdpi.com

The mechanism proceeds through the addition of this anion to the imine, which is followed by a ring-closing step where the nitrogen of the adduct displaces the activated aromatic fluorine via a nucleophilic aromatic substitution (SNAr) process. mdpi.com This cyclization initially forms an indoline (B122111) intermediate, which is not isolated but undergoes spontaneous air oxidation to furnish the aromatic indole ring. mdpi.com The nitro group in the phenylacetate (B1230308) starting material plays a crucial role in activating the aromatic ring towards the SNAr reaction. The reaction temperatures are dependent on the nature of the activating group, with nitro-activated substrates generally requiring lower temperatures than cyano-activated ones. mdpi.com

Understanding Reductive Functionalization Mechanisms of Nitro Compounds

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group, through reduction. nih.gov This transformation is fundamental in the synthesis and further functionalization of compounds like this compound. The reduction of aromatic nitro compounds can be achieved through several methods, including catalytic hydrogenation or the use of reducing metals in an acidic medium. masterorganicchemistry.com

The mechanism of nitro group reduction typically proceeds through a stepwise process. acs.org The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632) intermediate. Finally, the hydroxylamine is reduced to the corresponding amine. acs.org

Table 1: Intermediates in Nitro Group Reduction

| Stage | Intermediate |

|---|---|

| 1 | Nitroso Compound |

| 2 | Hydroxylamine |

Various catalytic systems have been developed for this transformation, with iron complexes being a notable example. cam.ac.ukacs.orgcardiff.ac.uk Mechanistic studies using techniques such as kinetics, electron paramagnetic resonance (EPR), and mass spectrometry have indicated the presence of a nitroso intermediate and the generation of an on-cycle iron hydride as a key catalytic intermediate. cam.ac.ukacs.org The choice of reducing agent, such as pinacol (B44631) borane (B79455) or phenyl silane, can influence the chemoselectivity of the reduction, allowing for the preservation of other functional groups like carbonyls. cam.ac.ukacs.orgcardiff.ac.uk

Mechanistic Studies of Photorelease from Related Nitroindolines

Nitroindoline-based compounds have been developed as photoactivated protecting groups, or "caged" compounds, for the rapid release of biologically active molecules. nih.govacs.orgnih.gov The mechanism of photorelease from 1-acyl-7-nitroindolines, which are structurally related to this compound, has been investigated in detail. nih.govresearchgate.net

Upon photolysis, these compounds undergo a photochemical transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group. nih.govresearchgate.net This process leads to the formation of a critical intermediate, an acetic nitronic anhydride (B1165640). nih.govresearchgate.net This intermediate then follows one of two competing reaction pathways, the predominance of which is dependent on the water content of the solvent. nih.govresearchgate.net

In solutions with high water content, the primary pathway involves an AAL1-like cleavage, resulting in an intramolecular redox reaction that releases the carboxylic acid and forms 7-nitrosoindole. nih.govresearchgate.net In contrast, in solutions with low water content, the major pathway is a standard addition-elimination mechanism (AAC2), where water acts as a nucleophile to hydrolyze the nitronic anhydride, releasing the carboxylic acid and nitroindoline. nih.govresearchgate.net Laser flash photolysis studies have allowed for the detection of the transient nitronic anhydride intermediate and have shown that the release of the protected functionality can occur on a submicrosecond timescale. nih.govresearchgate.net

Regioselectivity Control in Substitution Reactions

Controlling the regioselectivity of substitution reactions on the indole ring is a significant challenge in the synthesis of specifically substituted indole derivatives. The indole nucleus has multiple reactive sites, and directing substitution to a particular position requires careful selection of reaction conditions, protecting groups, and catalysts.

For instance, in the nitration of indoles, the reaction typically occurs at the 3-position due to the electronic properties of the indole ring. nih.govrsc.orgrsc.org However, by employing specific N-protecting groups and nitrating agents, the regioselectivity can be influenced. The use of an N-protecting group can block the N-H bond and alter the steric and electronic environment of the indole, thereby directing incoming electrophiles to other positions.

In palladium-catalyzed C-H functionalization reactions of indoles, the choice of ligand can dramatically switch the regioselectivity of the reaction. nih.gov For example, in the oxidative Heck reaction, different ligands can direct the alkenylation to either the C2 or C3 position of the indole. This control is attributed to the ligand influencing the regioselectivity-determining step of the reaction, which can be the C-H palladation step. nih.gov Similarly, the use of directing groups attached to the indole nitrogen can enable functionalization at otherwise less reactive positions, such as C4 or C7. nih.gov The electronic nature of substituents already present on the indole ring also plays a crucial role in directing further substitutions. Electron-withdrawing groups, like the nitro group in this compound, can deactivate certain positions and direct incoming groups to others. uri.edu

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Phenyl formate |

| Methyl 2-(2-fluoro-5-nitrophenyl)acetate |

| Pinacol borane |

| Phenyl silane |

| 1-acyl-7-nitroindolines |

| 7-nitrosoindole |

Chemical Transformations and Derivatization of Methyl 7 Nitro 1h Indole 3 Carboxylate

Reactions of the Nitro Group at the C7 Position

The nitro group on the benzene (B151609) portion of the indole (B1671886) ring is a key site for chemical manipulation, primarily through reduction reactions that introduce new functionalities.

Selective Reduction to Aminoindoles

The conversion of the aromatic nitro group at the C7 position to a primary amine is a fundamental transformation, yielding methyl 7-amino-1H-indole-3-carboxylate. This reaction significantly alters the electronic properties of the indole ring, converting a strongly electron-withdrawing group into a strongly electron-donating one. A variety of methods are available for this reduction, with catalytic hydrogenation being one of the most common and efficient. mdpi.comgoogle.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Catalytic transfer hydrogenation offers an alternative, often milder, set of conditions, using hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as palladium on carbon (Pd/C). mdpi.com The choice of reducing agent and conditions can be tailored to be compatible with other functional groups present in the molecule.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Hydrogen Source | General Conditions | Product |

|---|---|---|---|

| Pd/C, Pt, Ni, or Rh | H₂ (gas) | Pressurized H₂ atmosphere, various solvents (e.g., ethanol (B145695), ethyl acetate) | 7-Aminoindole derivative |

| Pd/C | Ammonium formate (HCOONH₄) | Solvent such as methanol (B129727) or ethanol, typically at reflux | 7-Aminoindole derivative |

| Iron (Fe) powder | Acetic acid (CH₃COOH) or HCl | Aqueous or alcoholic solvent, often heated | 7-Aminoindole derivative |

| Tin(II) chloride (SnCl₂) | Concentrated HCl | Acidic conditions, typically in ethanol | 7-Aminoindole derivative |

Investigations into the Reactivity of Nitroso Intermediates

The reduction of a nitro group to an amine proceeds through intermediate species, including nitroso and hydroxylamine (B1172632) derivatives. While often transient, C-nitroso compounds can be formed and studied under specific conditions. nih.gov The high reactivity of nitroso compounds makes their isolation challenging, as they are prone to further reduction or oxidation. nih.gov The generation of a 7-nitroso-1H-indole-3-carboxylate intermediate could potentially be achieved through controlled reduction of the parent nitro compound or oxidation of the corresponding hydroxylamine.

These nitroso intermediates are powerful dienophiles and electrophiles. Their reactivity has been explored in various contexts, including intramolecular ene reactions and cycloadditions, which can be used to form complex heterocyclic structures. ucl.ac.uk In the context of the indole nucleus, an in situ generated nitroso group at the C7 position could potentially react with nucleophiles or participate in pericyclic reactions, offering pathways to novel fused-ring systems.

Transformations Involving the Methyl Ester Moiety

The methyl ester at the C3 position provides a handle for modifications such as hydrolysis, transesterification, and amidation, enabling the introduction of a wide array of functional groups.

Hydrolysis to the Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding 7-nitro-1H-indole-3-carboxylic acid. This reaction is typically carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt. researchgate.net Acid-catalyzed hydrolysis, using an acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in aqueous media, is also an effective method. youtube.com The resulting carboxylic acid is a versatile intermediate for further functionalization.

Transesterification and Amidation Reactions

The methyl ester can be converted to other esters through transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, reacting Methyl 7-nitro-1H-indole-3-carboxylate with ethanol under acidic conditions would yield the corresponding ethyl ester.

Amidation, the formation of an amide, is another key transformation. While direct reaction of the methyl ester with an amine is possible, it is often inefficient. A more common and effective route is to first hydrolyze the ester to the carboxylic acid, as described above. The resulting 7-nitro-1H-indole-3-carboxylic acid can then be coupled with a primary or secondary amine using a standard peptide coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to form the desired amide. organic-chemistry.orgarkat-usa.org This two-step sequence provides a reliable pathway to a diverse range of indole-3-carboxamides. nih.gov

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring is inherently electron-rich and highly reactive towards electrophiles, with substitution typically occurring at the C3 position. nih.gov However, in this compound, the C3 position is already substituted. Furthermore, the presence of two strong electron-withdrawing groups—the nitro group at C7 and the methyl carboxylate group at C3—significantly deactivates the entire indole nucleus towards electrophilic aromatic substitution. lkouniv.ac.inlibretexts.org

Both the nitro and ester groups withdraw electron density from the ring through inductive and resonance effects, making the ring much less nucleophilic than unsubstituted indole. libretexts.orgquora.com This deactivation means that electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would require harsh conditions and are likely to proceed slowly, if at all.

Position Selectivity and Directing Effects of the Nitro Group

The reactivity of the indole ring in electrophilic aromatic substitution (EAS) is dictated by the interplay of its constituent functional groups. In this compound, both the C7-nitro group and the C3-methoxycarbonyl group are strongly deactivating. The nitro group withdraws electron density from the aromatic system through both inductive and resonance effects, significantly reducing the ring's nucleophilicity and thus its reactivity towards electrophiles. youtube.com Similarly, the methyl carboxylate group at C3 deactivates the pyrrole (B145914) moiety.

In a typical indole, electrophilic attack occurs preferentially at the electron-rich C3 position. niscpr.res.in However, since this position is already substituted in this compound, any subsequent electrophilic substitution must occur at other available positions on the ring. The directing effect of the existing substituents then becomes paramount. The deactivating nitro group on the benzene ring generally directs incoming electrophiles to the meta positions relative to itself (i.e., C4 and C6).

Studies on electronically analogous compounds provide strong evidence for the expected regioselectivity. For instance, the nitration of 3-acetylindole (B1664109) and indole-3-carbonitrile, which also possess an electron-withdrawing group at C3, yields predominantly the 6-nitro derivatives, with smaller amounts of the 4-nitro isomers. umn.edu This suggests that the C6 position is the most favored site for electrophilic attack, followed by the C4 position. The C2 position is generally less favored for electrophilic attack in 3-substituted indoles, and the C5 and C7 positions are deactivated by the C7-nitro group. Further evidence comes from the synthesis of 3,7-dinitroindole, which can be prepared from ethyl 7-nitroindole-2-carboxylate, demonstrating that an existing 7-nitro group directs a second nitration to other positions on the ring. umn.edu

| Position | Influence of C7-NO₂ Group | Influence of C3-CO₂Me Group | Overall Predicted Reactivity |

|---|---|---|---|

| C2 | Deactivated | Deactivated | Highly Unfavored |

| C4 | Deactivated (meta position) | Less Deactivated | Possible site of attack (minor product) |

| C5 | Deactivated (para position) | Less Deactivated | Unfavored |

| C6 | Deactivated (meta position) | Less Deactivated | Most probable site of attack (major product) |

Comparative Reactivity with Other Indole Carboxylates

The chemical reactivity of this compound is significantly diminished when compared to other indole carboxylates that lack a strongly deactivating group like the C7-nitro substituent.

Methyl 1H-indole-3-carboxylate: This parent compound, lacking the nitro group, is considerably more reactive towards electrophiles. While the C3-ester group is deactivating, the indole nucleus itself is still electron-rich enough to undergo electrophilic substitution, primarily at the C4 and C6 positions of the benzene ring.

Methyl 5-methoxy-1H-indole-3-carboxylate: In this case, the electron-donating methoxy (B1213986) group at C5 activates the benzene ring towards electrophilic substitution, making it far more reactive than the 7-nitro analogue. Electrophilic attack would be strongly directed to the C4 and C6 positions, which are ortho and para to the activating methoxy group.

The presence of the 7-nitro group makes this compound one of the more electron-deficient and less reactive indole-3-carboxylate (B1236618) derivatives in the context of electrophilic aromatic substitution. Conversely, this electron deficiency enhances the acidity of the N-H proton and can make the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, particularly if additional activating groups are present or harsh reaction conditions are used.

N-Alkylation and N-Arylation Strategies for Derivatization

Functionalization of the indole nitrogen (N1 position) is a common and powerful strategy for creating diverse molecular libraries. For this compound, N-alkylation and N-arylation represent key pathways for derivatization.

The electron-withdrawing effects of the nitro and carboxylate groups increase the acidity of the N-H proton (pKa ≈ 16-17 for unsubstituted indole) compared to simple indoles. This facilitates its deprotonation by a suitable base to form the corresponding indolyl anion.

N-Alkylation is typically achieved by treating the indole with a base followed by an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (KOtBu). The resulting anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or another electrophilic alkyl source. rsc.org

N-Arylation generally requires more specialized conditions, often involving transition-metal catalysis. The Buchwald-Hartwig and Ullmann coupling reactions are prominent methods. These reactions couple the indole nitrogen with an aryl halide (or pseudohalide) in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

The derivatization of the N1 position serves not only to introduce new functional groups but also to protect the indole nitrogen, preventing side reactions in subsequent chemical transformations.

| Transformation | Typical Reagents | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | None | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Pd(OAc)₂, Pd₂(dba)₃ / Xantphos, BINAP | KOtBu, Cs₂CO₃ | Toluene, Dioxane |

| N-Arylation (Ullmann) | Aryl Halide (Ar-X) | CuI | K₃PO₄, K₂CO₃ | Dioxane, Pyridine, DMF |

Functionalization at Other Positions of the Indole Ring

Beyond N-alkylation, several other positions on the this compound ring can be functionalized, primarily through electrophilic substitution on the benzene ring or transformation of the existing functional groups.

As discussed (4.3.1), electrophilic substitution is expected to occur at the C4 and C6 positions. Reactions such as halogenation (using NBS or NCS), nitration (using HNO₃/H₂SO₄), or Friedel-Crafts acylation could potentially introduce new substituents at these sites, albeit requiring forcing conditions due to the deactivated nature of the ring.

Another important transformation is the chemical reduction of the C7-nitro group . This can be readily achieved using various reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite (B78146) (Na₂S₂O₄). This reaction yields Methyl 7-amino-1H-indole-3-carboxylate. The conversion of the strongly electron-withdrawing nitro group into a strongly electron-donating amino group fundamentally alters the molecule's reactivity. The resulting 7-aminoindole derivative becomes highly activated towards electrophilic substitution, with the amino group directing incoming electrophiles to the C6 and C5 positions.

Furthermore, functionalization at the C2 position is possible under specific catalytic conditions. For example, palladium(II)-catalyzed reactions of methyl indole-3-carboxylate with aryl iodides have been shown to result in C2-arylation, which is often accompanied by decarboxylation. acs.org This type of C-H activation pathway provides a synthetic route that is orthogonal to traditional electrophilic substitution.

Advanced Spectroscopic Characterization Methodologies for Nitroindole 3 Carboxylates

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Methyl 7-nitro-1H-indole-3-carboxylate in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Proton (¹H) NMR for Structural and Conformational Analysis

The ¹H NMR spectrum provides critical information regarding the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. For this compound, the spectrum is expected to display distinct signals corresponding to each proton in the molecule.

The aromatic region is particularly informative. The H2 proton on the pyrrole (B145914) ring is anticipated to appear as a singlet at a downfield chemical shift, typically above 8.0 ppm, due to the influence of the adjacent nitrogen and the C3-ester group. The protons on the benzene (B151609) portion of the indole (B1671886) ring—H4, H5, and H6—would present a characteristic splitting pattern. H4 and H6 are expected to appear as doublets, while H5 would likely be a triplet, resulting from coupling to both H4 and H6. The electron-withdrawing nature of the C7 nitro group would shift these aromatic protons further downfield compared to an unsubstituted indole.

The methyl ester group (-OCH₃) is expected to produce a sharp singlet, typically integrating to three protons, in the upfield region of the spectrum (around 3.9 ppm). The N-H proton of the indole ring is expected to appear as a broad singlet at a significantly downfield position, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | >10.0 | br s | - |

| H2 | ~8.2 | s | - |

| H4 | ~8.1 | d | ~8.0 |

| H6 | ~7.9 | d | ~7.5 |

| H5 | ~7.3 | t | ~7.8 |

| -OCH₃ | ~3.9 | s | - |

| Note: Predicted values are based on typical chemical shifts for 7-substituted indole derivatives. Actual experimental values may vary based on solvent and other conditions. |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The carbonyl carbon (C=O) of the methyl ester group is characteristically found in the far downfield region, typically around 165 ppm.

The aromatic and heterocyclic carbons (C2, C3, C3a, C4, C5, C6, C7, C7a) would resonate between approximately 100 and 140 ppm. The chemical shift of C7 would be significantly influenced by the directly attached nitro group, likely shifting it downfield. Conversely, the C3 carbon, bearing the carboxylate group, would also be readily identifiable. The carbon of the methyl ester (-OCH₃) would appear in the upfield region of the spectrum, typically around 52 ppm.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H4 with H5, and H5 with H6, confirming their adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of protonated carbons. For instance, the signal for the H2 proton would show a cross-peak to the C2 carbon signal, and the methyl proton signal would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the H2 proton to carbons C3 and C3a, the methyl protons (-OCH₃) to the carbonyl carbon (C=O), and the H6 proton to carbons C7a and C4. These long-range correlations provide definitive proof of the connectivity and substitution pattern of the indole ring system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (molecular formula: C₁₀H₈N₂O₄), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to show an experimental m/z value that matches the calculated value to within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Interactive Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₉N₂O₄⁺ | 221.0557 |

| [M+Na]⁺ | C₁₀H₈N₂O₄Na⁺ | 243.0376 |

| Note: An experimental finding within 5 ppm of the calculated m/z is considered confirmation of the elemental composition. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A key feature would be the N-H stretching vibration of the indole ring, appearing as a sharp to moderately broad band around 3300-3400 cm⁻¹. The C=O stretching vibration of the ester functional group is expected to produce a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong characteristic bands: an asymmetric stretching vibration around 1520-1550 cm⁻¹ and a symmetric stretching vibration near 1340-1370 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-O and C-N stretching bands would appear in the fingerprint region (below 1300 cm⁻¹).

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Ester C=O | Stretch | 1700 - 1725 | Strong |

| Nitro NO₂ | Asymmetric Stretch | 1520 - 1550 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |

| Ester C-O | Stretch | 1200 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore of this compound consists of the indole ring system in conjugation with both the nitro group and the methyl carboxylate group. This extended π-conjugated system is expected to absorb light in the UV region.

The spectrum is anticipated to show strong absorption bands corresponding to π → π* transitions. Studies on other nitroindole isomers show that they typically exhibit broad absorption peaks in the near-UV range of 300–400 nm. nih.gov The presence of the electron-withdrawing nitro group and the ester group on the indole ring system influences the energy of the molecular orbitals, thereby affecting the wavelength of maximum absorption (λₘₐₓ). A less intense absorption band corresponding to an n → π* transition, originating from the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups, may also be observed. These spectroscopic properties are fundamental to understanding the photochemical behavior of the compound.

Spectroscopic Analysis of Substituent Effects on Electronic Structure

The electronic structure of the indole nucleus is highly sensitive to the nature and position of its substituents. Spectroscopic methodologies are pivotal in elucidating these electronic perturbations. In the context of nitroindole-3-carboxylates, such as this compound, the substituents—primarily the nitro group (–NO₂) and the methyl carboxylate group (–COOCH₃)—exert significant influence on the electron density distribution across the heterocyclic ring system. This section analyzes these effects through the lens of nuclear magnetic resonance (NMR) and electronic absorption (UV-Vis) spectroscopy.

The nitro group is a potent electron-withdrawing group due to both its negative inductive (–I) and negative resonance (–R) effects. researchgate.net When attached to the indole ring, it substantially decreases the electron density of the aromatic system. This effect is particularly pronounced when the nitro group is in conjugation with the π-system of the ring, which in turn influences the chemical shifts of protons and carbons in NMR spectra and alters the energies of electronic transitions observed in UV-Vis spectra. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides direct insight into the electronic environment of individual nuclei within a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are particularly sensitive to the electron density around them. Electron-withdrawing substituents deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.

A comparative analysis of substituted Methyl 2-methyl-1H-indole-3-carboxylate derivatives reveals the distinct impact of the nitro group compared to other substituents. For instance, in Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, the presence of the nitro group at the C5 position results in a significant downfield shift of the proton at the C4 position (δ 8.99 ppm) compared to derivatives with less electron-withdrawing or electron-donating groups. unina.it This deshielding is a direct consequence of the nitro group's strong electron-withdrawing nature.

The effect is observable across the entire ring system. The table below presents ¹H and ¹³C NMR data for several substituted Methyl 2-methyl-1H-indole-3-carboxylate compounds, illustrating the electronic influence of different groups.

| Compound | Substituent at C5 | ¹H NMR (δ, ppm) - Selected Shifts | ¹³C NMR (δ, ppm) - Selected Shifts | Reference |

|---|---|---|---|---|

| Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | -NO₂ | 8.99 (d, H-4), 8.12 (dd, H-6), 7.36 (d, H-7) | 147.0 (C-Ar), 143.5 (C-Ar), 126.5 (C-Ar), 118.5 (C-Ar), 118.3 (C-Ar), 110.7 (C-Ar) | unina.it |

| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | -Br | 8.21 (s, H-4), 7.28 (d, H-6), 7.17 (d, H-7) | 145.0 (C-Ar), 133.1 (C-Ar), 128.8 (C-Ar), 125.6 (C-Ar), 124.1 (C-Ar), 115.4 (C-Ar) | unina.it |

| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | -Cl | Not specified | 145.2 (C-Ar), 132.8 (C-Ar), 128.3 (C-Ar), 127.7 (C-Ar), 122.7 (C-Ar), 121.1 (C-Ar) | unina.it |

| Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | -CH₃ (at C5 & C7) | 7.72 (s, H-4), 6.84 (s, H-6) | 143.5 (C-Ar), 132.2 (C-Ar), 131.3 (C-Ar), 127.1 (C-Ar), 124.7 (C-Ar), 119.2 (C-Ar) | unina.it |

For this compound, the nitro group at C7 is expected to strongly deshield the adjacent protons at C6 and C8 (if C8 were a CH), leading to significant downfield shifts in its ¹H NMR spectrum.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions between molecular orbitals, typically the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the absorption maximum (λmax) is directly related to the energy gap between these orbitals.

Substituents dramatically affect this energy gap. Electron-withdrawing groups like –NO₂ tend to lower the energy of the LUMO, narrowing the HOMO-LUMO gap. This results in the absorption of lower-energy (longer wavelength) light, causing a bathochromic (red) shift in the absorption spectrum. The position of the nitro group on the indole ring has a profound effect on the λmax. nih.gov

Studies on various nitroindole isomers demonstrate this positional dependence. Most isomers exhibit a broad absorption peak in the 300–400 nm range. nih.gov For example, 5-nitroindole (B16589) has a λmax at 322 nm, while the absorption spectrum of 4-nitroindole (B16737) extends furthest into the visible range, indicating a smaller HOMO-LUMO gap. nih.gov In contrast, the parent compound, indole, has absorption bands at shorter wavelengths. This shift to longer wavelengths upon nitration is a clear indication of the nitro group's effect on the electronic structure.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 3-Nitroindole | 2-Propanol | 349 | nih.gov |

| 4-Nitroindole | 2-Propanol | Broad absorption extending into visible range | nih.gov |

| 5-Nitroindole | 2-Propanol | 322 | nih.gov |

| 6-Nitroindole | 2-Propanol | Two maxima in 300-400 nm range | nih.gov |

| 5-Bromoindole | Ethanol (B145695) | 282 | core.ac.uk |

| 5-Cyanoindole | Ethanol | 293 | core.ac.uk |

In this compound, the combined electron-withdrawing effects of the 7-nitro group and the 3-methyl carboxylate group are expected to significantly narrow the HOMO-LUMO gap, leading to a λmax at a relatively long wavelength compared to unsubstituted Methyl 1H-indole-3-carboxylate. Furthermore, the introduction of strongly electrophilic groups like the nitro group can influence the excited-state properties, often leading to the quenching of fluorescence. core.ac.uk

Theoretical and Computational Chemistry Applications to Methyl 7 Nitro 1h Indole 3 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the electronic and structural properties of organic molecules. DFT calculations allow for the optimization of molecular geometries and the prediction of a wide array of properties, from orbital energies to vibrational spectra.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com

For a structurally similar compound, 4-nitro-1H-indole-carboxaldehyde (NICA), DFT calculations have been performed to elucidate these properties. nih.govresearchgate.net The HOMO is primarily localized over the indole (B1671886) ring, indicating this is the region of highest electron density and the most likely site for electrophilic attack. Conversely, the LUMO is distributed across the nitro group and the carboxaldehyde moiety, suggesting these electron-withdrawing groups are the primary sites for nucleophilic attack. nih.gov The calculated energies provide quantitative insight into the molecule's electronic behavior.

| Parameter | Energy (eV) for NICA |

|---|---|

| EHOMO | -6.90 |

| ELUMO | -3.15 |

| Energy Gap (ΔE) | 3.75 |

This interactive table presents the calculated frontier molecular orbital energies for the analogous compound 4-nitro-1H-indole-carboxaldehyde (NICA), as determined by DFT calculations. nih.gov

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic frequencies of an optimized molecular structure, a theoretical spectrum can be generated. These theoretical spectra are invaluable for assigning specific vibrational modes to experimentally observed spectral bands. nih.gov

In the study of 4-nitro-1H-indole-carboxaldehyde (NICA), theoretical wavenumbers were calculated and compared with experimental FT-IR and FT-Raman data. nih.govresearchgate.net A strong correlation was found between the calculated and observed frequencies for key functional groups. For instance, the N-H stretching vibration of the indole ring, the C=O stretch of the aldehyde, and the symmetric and asymmetric stretches of the nitro group were accurately predicted. Such analysis allows for a confident assignment of the molecule's vibrational spectrum, confirming its structural features. nih.gov

| Vibrational Mode Assignment for NICA | Calculated FT-IR Wavenumber (cm-1) | Experimental FT-IR Wavenumber (cm-1) |

|---|---|---|

| N-H Stretch | 3450 | 3452 |

| C=O Stretch | 1650 | 1653 |

| NO2 Asymmetric Stretch | 1510 | 1512 |

| NO2 Symmetric Stretch | 1330 | 1331 |

This interactive table compares the theoretical and experimental vibrational frequencies for key functional groups in the analogous compound 4-nitro-1H-indole-carboxaldehyde (NICA). nih.gov

Most organic molecules are not static but exist as an ensemble of different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy of a molecule as a function of its torsional angles to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.govutdallas.edu This map is known as the potential energy landscape. frontiersin.org

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Beyond static properties, computational chemistry is instrumental in modeling the dynamic processes of chemical reactions. By mapping the energy changes along a reaction coordinate, from reactants to products, researchers can understand reaction mechanisms, identify intermediates, and characterize the high-energy transition states that control reaction rates. researchgate.net

A transition state (TS) represents the highest energy point along a reaction pathway. Its structure is a critical piece of information for understanding how a reaction proceeds. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com

The nitration of an indole ring is a classic electrophilic aromatic substitution. A computational study on the nitration of N-Boc indole with trifluoroacetyl nitrate (B79036) provides a detailed view of the reaction pathway. rsc.orgnih.govrsc.org The calculations revealed a four-membered ring transition state involving the C3 position of the indole, the incoming nitro group, and the acetyl group of the nitrating agent. nih.gov Characterizing this TS structure confirms the concerted nature of the bond-forming and bond-breaking steps in the reaction's rate-determining stage.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (N-Boc indole + CF3COONO2) | 0.0 |

| Transition State (TS) | +16.3 |

| Products (N-Boc-3-nitroindole + CF3COOH) | -31.5 |

This interactive table shows the calculated relative free energies for the key species in the electrophilic nitration of an indole derivative, illustrating the reaction's thermodynamic and kinetic profile. rsc.orgrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies exclusively focused on Methyl 7-nitro-1H-indole-3-carboxylate are not extensively documented in public literature, the application of this technique to similar nitroaromatic and indole-based compounds provides a clear framework for its potential utility. MD simulations can offer profound insights into the dynamic behavior of this molecule, particularly its interactions with biological macromolecules such as proteins or nucleic acids.

In a typical biophysical simulation, this compound would be placed in the binding site of a target protein, and the system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a set period, often nanoseconds to microseconds, revealing how the ligand (the indole compound) and the receptor adapt to each other.

Key analyses from such simulations would include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid. This can highlight key residues involved in the interaction.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the nitro or carboxylate groups of the ligand and amino acid residues of the protein, which are crucial for binding affinity and specificity.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), MD simulations can provide an estimate of the binding affinity, which is critical in drug design and discovery processes. For instance, studies on other inhibitors have successfully used MM-GBSA to correlate computational predictions with experimental activity. nih.gov

For this compound, MD simulations could elucidate its stability and interaction dynamics within the active site of a potential enzyme target, providing a rationale for its biological activity and guiding the design of more potent analogs. nih.govnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. unifr.ch Organic molecules with extensive π-conjugated systems and strong electron-donating or electron-withdrawing groups often exhibit significant NLO responses. This compound possesses structural features that make it a candidate for NLO activity: the indole ring system provides a delocalized π-electron framework, while the nitro group (-NO2) at the 7-position acts as a potent electron-withdrawing group and the methyl carboxylate (-COOCH3) at the 3-position also influences electron density.

The NLO properties of this molecule can be predicted using quantum chemical calculations, primarily Density Functional Theory (DFT). researchgate.netanalis.com.my These ab initio methods allow for the calculation of key parameters that define a molecule's NLO response:

Dipole Moment (μ): Indicates the charge separation within the molecule.

Linear Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). A high β value is a primary indicator of a promising NLO material. physchemres.org

Computational studies on similar aromatic and heterocyclic compounds have shown that the presence of nitro groups significantly enhances hyperpolarizability due to strong intramolecular charge transfer. unifr.chnih.gov DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can provide quantitative predictions of these properties. frontiersin.org The results from such calculations can guide synthetic chemists in designing novel indole derivatives with optimized NLO characteristics. inoe.ro

Table 1: Representative Calculated NLO Properties for an Indole Derivative using DFT This table presents example data for a related indole derivative to illustrate the typical parameters calculated in NLO studies. Specific values for this compound would require dedicated computational analysis.

| Property | Symbol | Typical Calculated Value | Unit |

| Dipole Moment | μ | 5.82 | Debye |

| Mean Polarizability | <α> | 2.85 x 10⁻²³ | esu |

| Total First Hyperpolarizability | β_tot | 7.11 x 10⁻³⁰ | esu |

In Silico Studies of Chemical Interactions

In silico studies, particularly molecular docking, are fundamental tools in computational chemistry and drug discovery for predicting how a small molecule like this compound might interact with a biological target, typically a protein receptor or enzyme. science.govmdpi.comqeios.com These methods computationally place the ligand into the binding site of a macromolecule and score the potential binding poses based on factors like intermolecular forces and geometric complementarity.

For this compound, molecular docking could be used to explore its potential as an inhibitor for various enzymes. For example, indole derivatives are known to target a wide range of proteins, including kinases, polymerases, and metabolic enzymes. researchgate.netresearchgate.net A docking study would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the active or allosteric binding site.

Using a docking algorithm (e.g., AutoDock, Glide) to generate and rank possible binding conformations of the indole compound within this site. nih.gov

The results would highlight the most probable binding mode and identify key intermolecular interactions. Computational studies on related nitroindole compounds have shown that the nitro group can form crucial hydrogen bonds or electrostatic interactions with polar residues (like asparagine or arginine) in a protein's active site, while the indole ring often engages in hydrophobic and π-stacking interactions with aromatic residues (like tryptophan or tyrosine). researchgate.netnih.gov The methyl carboxylate group can also act as a hydrogen bond acceptor.

Table 2: Potential Intermolecular Interactions for this compound Predicted by In Silico Methods This table summarizes the types of interactions that could be predicted from molecular docking studies based on the functional groups of the molecule.

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| 7-Nitro Group (-NO2) | Arginine, Lysine, Asparagine, Glutamine | Hydrogen Bonding, Electrostatic |

| Indole N-H | Aspartate, Glutamate, Serine (backbone carbonyl) | Hydrogen Bonding |

| Indole Ring System | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | π-π Stacking, Hydrophobic |

| 3-Carboxylate Oxygen | Serine, Threonine, Arginine, Lysine | Hydrogen Bonding |

These in silico predictions provide valuable hypotheses that can be tested experimentally, thereby accelerating the process of identifying new therapeutic agents or chemical probes. nih.gov

Advanced Synthetic Applications of Methyl 7 Nitro 1h Indole 3 Carboxylate in Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

The strategic placement of the nitro group at the C7 position and the carboxylate at C3 makes Methyl 7-nitro-1H-indole-3-carboxylate a bifunctional building block. The primary and most synthetically useful transformation of this compound is the reduction of the nitro group to an amine, yielding Methyl 7-amino-1H-indole-3-carboxylate. This transformation unlocks a plethora of synthetic possibilities, as the resulting 7-aminoindole is a key intermediate for the synthesis of various complex molecules, including those with potential biological activity. nih.gov

The 7-aminoindole derivative can participate in a variety of bond-forming reactions. The amino group can be acylated, alkylated, or arylated to introduce diverse substituents. Furthermore, it can serve as a nucleophile in cyclization reactions to construct fused heterocyclic systems, which are common motifs in alkaloids and medicinal agents. The presence of the methyl carboxylate at the C3 position provides an additional handle for modification or can be a key pharmacophoric feature in the target molecule.

For instance, the 7-amino group can be diazotized and converted into a range of other functional groups, including halogens, hydroxyl, and cyano groups, further expanding the synthetic utility of the original building block. This versatility allows for the late-stage diversification of molecular scaffolds, a crucial strategy in medicinal chemistry for the optimization of lead compounds.

Precursor to Highly Functionalized Indole (B1671886) Frameworks

This compound serves as a valuable precursor for the synthesis of highly functionalized indole frameworks that are otherwise difficult to access. The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution, but it also influences the reactivity of the pyrrole (B145914) ring and can be exploited in various transformations.

The reduction of the nitro group is a pivotal step in the elaboration of the indole framework. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the presence of other functional groups in the molecule. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a common and efficient method. researchgate.net Chemical reducing agents such as tin(II) chloride, sodium dithionite (B78146), or iron in acidic media also provide effective means for this transformation. The selective reduction of the nitro group in the presence of other reducible functionalities is a key consideration in multi-step syntheses.

Once the 7-aminoindole is formed, the amino group can direct further functionalization of the benzene ring. For example, it can facilitate electrophilic aromatic substitution at the C6 position. The amino group can also be transformed into a directing group for ortho-metalation, enabling the introduction of substituents at the C6 position with high regioselectivity.

The following table summarizes various methods for the reduction of aromatic nitro compounds, which are applicable to this compound.

| Reagent/Catalyst | Conditions | Substrate Scope |

| H₂, Pd/C | Room temperature to moderate heat, atmospheric to high pressure | Broad, but may reduce other functional groups |

| SnCl₂·2H₂O | HCl, ethanol (B145695), reflux | Tolerates many functional groups |

| Fe, NH₄Cl | Ethanol/water, reflux | Mild and selective |

| Na₂S₂O₄ | Aqueous or biphasic media | Mild, often used for sensitive substrates |

| HSiCl₃ | Tertiary amine base, dichloromethane | Metal-free, mild conditions, good functional group tolerance researchgate.net |

Application in the Development of Novel Organic Reagents

While this compound is a valuable synthetic intermediate, its direct application in the development of novel organic reagents is not extensively documented in the current scientific literature. Its primary role remains that of a precursor to other functionalized molecules. However, the inherent reactivity of the indole nucleus and the versatile nature of the nitro and carboxylate groups suggest potential for its elaboration into more specialized reagents. For instance, the corresponding 7-aminoindole could be incorporated into ligands for catalysis or as part of a chromophore or fluorophore for analytical applications. Further research in this area could uncover novel uses for this compound beyond its current applications as a building block.

Integration into Multi-Step Synthetic Sequences

The utility of this compound is most prominently demonstrated in its integration into multi-step synthetic sequences for the preparation of complex target molecules. Its role is typically that of an early-stage intermediate that introduces the core indole scaffold with a latent amino group at the 7-position.

A representative synthetic sequence would involve the initial reduction of the nitro group, followed by a series of transformations to build up the desired molecular complexity. For example, in the synthesis of potential therapeutic agents, the 7-aminoindole derivative can undergo amide bond formation with a carboxylic acid, followed by further modifications on either the indole nucleus or the appended side chain.

The synthesis of FBPase inhibitors based on a 7-nitro-1H-indole-2-carboxylic acid scaffold provides a relevant example of how a similar 7-nitroindole (B1294693) can be utilized in a multi-step synthesis. researchgate.net The synthesis involved a Fischer indole synthesis to construct the nitroindole core, followed by Suzuki coupling reactions to introduce aryl substituents, and finally hydrolysis of the ester to the carboxylic acid. researchgate.net This highlights a plausible synthetic trajectory for this compound, where the nitro group is carried through several steps before being transformed, or where it plays a role in the electronic properties of the final molecule.

The following table outlines a hypothetical multi-step sequence starting from this compound to illustrate its integration into a synthetic plan.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction of Nitro Group | H₂, Pd/C, Ethanol | Methyl 7-amino-1H-indole-3-carboxylate |

| 2 | Acylation of Amino Group | Acyl chloride, Pyridine, CH₂Cl₂ | Methyl 7-acetamido-1H-indole-3-carboxylate |

| 3 | N-Alkylation of Indole | Alkyl halide, NaH, DMF | Methyl 7-acetamido-1-alkyl-1H-indole-3-carboxylate |

| 4 | Hydrolysis of Ester | LiOH, THF/H₂O | 7-Acetamido-1-alkyl-1H-indole-3-carboxylic acid |

This sequence demonstrates how the initial functionalities of this compound can be sequentially modified to build a more complex and highly substituted indole derivative, showcasing its value in synthetic organic chemistry.

Future Research Directions and Perspectives for Methyl 7 Nitro 1h Indole 3 Carboxylate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The foundation of exploring the chemical potential of Methyl 7-nitro-1H-indole-3-carboxylate lies in its efficient and sustainable synthesis. While classical methods like the Fischer indole (B1671886) synthesis have been the workhorse for creating the indole core, future research must prioritize the incorporation of green chemistry principles to minimize environmental impact and enhance efficiency. researchgate.netacs.orgnih.govnih.gov

A significant area for development is the refinement of existing synthetic pathways to be more atom-economical and to operate under milder conditions. This includes the exploration of one-pot reactions and tandem processes that reduce the number of intermediate purification steps, thereby saving time, resources, and reducing waste. The use of alternative energy sources, such as microwave irradiation, has already shown promise in accelerating indole synthesis and should be further investigated for the preparation of the target molecule. acs.orgrsc.org

A particularly promising future direction is the adoption of biocatalytic methods . Enzymes, such as monoamine oxidases and tryptophan synthases, offer unparalleled selectivity and operate under environmentally benign aqueous conditions. nih.govresearchgate.net Research into engineered enzymes capable of constructing the 7-nitroindole (B1294693) scaffold or performing selective modifications could revolutionize the synthesis of this compound and its derivatives.

Furthermore, the development of metal-free synthetic routes is a critical goal for sustainable chemistry. researchgate.net While many traditional indole syntheses rely on metal catalysts, these can be costly and leave toxic residues in the final product. Exploring organocatalysis or catalyst-free conditions, potentially facilitated by flow chemistry systems, will be a key research focus.

A crucial step in the synthesis of this compound is the regioselective introduction of the nitro group at the C7 position. Current methods can be harsh and may lead to mixtures of isomers. Future research should focus on developing novel, highly regioselective nitration methods that are compatible with the indole-3-carboxylate (B1236618) core and avoid the use of strong acids. nih.govnih.gov Recent work on non-acidic and non-metallic nitration conditions for indoles, which have shown compatibility with 7-substituted indoles, provides a strong starting point for this endeavor. nih.govnih.gov

The following table summarizes potential sustainable approaches for the synthesis of indole derivatives, which could be adapted for this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Advanced Fischer Indole Synthesis | Microwave irradiation, catalyst-free conditions, milder reagents. | Faster reaction times, reduced energy consumption, lower cost. |

| Green Chemistry Methods | Use of green solvents (water, DES), solvent-free reactions. | Reduced environmental impact, easier product isolation. |

| Biocatalysis | Enzyme-catalyzed reactions (e.g., using engineered synthases). | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Metal-Free Catalysis | Use of organocatalysts or catalyst-free conditions. | Avoids toxic metal residues, lower cost. |

| Regioselective Nitration | Development of mild and selective nitrating agents. | Improved yield of the desired C7-nitro isomer, better safety profile. |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound scaffold is key to unlocking its potential in various applications. Future research will heavily rely on the exploration and development of novel catalytic systems that can selectively modify the molecule at its different reactive sites.

A major focus will be on the C-H functionalization of the indole core, particularly at the C7 position of the benzene (B151609) ring. This atom-economical approach avoids the need for pre-functionalized starting materials. The use of transition-metal catalysts (e.g., palladium, ruthenium, rhodium, iridium) with specially designed directing groups has shown great promise for achieving high regioselectivity in the functionalization of indoles. nih.govacs.orgrsc.orgresearchgate.netnih.govresearchgate.netrsc.org Applying these methodologies to the 7-nitroindole system will be a vibrant area of research, aiming to introduce a variety of substituents to modulate the electronic and steric properties of the molecule.

Photocatalysis is emerging as a powerful tool in organic synthesis, offering mild and sustainable reaction conditions. acs.orgnih.govresearchgate.netacs.orgnih.gov The use of visible light to generate reactive radical intermediates can enable a wide range of transformations on the indole nucleus, including alkylations and dearomatization reactions. The development of heterogeneous photocatalysts, such as graphitic carbon nitride, is particularly attractive as it simplifies catalyst separation and recycling. acs.orgnih.gov

The synergy between different catalytic modes, known as dual catalysis , presents another exciting frontier. researchgate.net Combining photoredox catalysis with transition metal catalysis, for instance, could unlock novel reaction pathways for the functionalization of the target molecule, leading to the formation of complex and previously inaccessible derivatives.

Furthermore, the field of organocatalysis offers a metal-free alternative for the asymmetric functionalization of nitroindoles. nih.govrsc.org While current examples may focus on different isomers, the principles can be extended to this compound to synthesize chiral derivatives with high enantioselectivity. This is particularly important for applications in medicinal chemistry, where stereochemistry plays a crucial role in biological activity.

Future research in this area can be categorized as follows:

| Catalytic System | Target Transformation | Potential Benefits |

| Transition-Metal Catalysis | Site-selective C-H functionalization (especially at C7). | High regioselectivity, broad substrate scope. |

| Photocatalysis | Alkylation, arylation, dearomatization under mild conditions. | Sustainable energy source, access to radical chemistry. |

| Dual Catalysis | Novel and complex functionalizations. | Synergistic effects leading to unique reactivity. |

| Organocatalysis | Asymmetric synthesis of chiral derivatives. | Metal-free, enantioselective transformations. |

Deeper Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for the rational design of more efficient and selective chemical processes. Future research should therefore place a strong emphasis on detailed mechanistic studies of complex transformations involving this molecule.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role in this endeavor. These in silico studies can provide valuable insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity and selectivity. By modeling the interactions between reactants, catalysts, and solvents, researchers can predict the outcomes of reactions and identify key intermediates, which can then be targeted for experimental verification.

Advanced spectroscopic techniques will be indispensable for the experimental elucidation of reaction mechanisms. In situ monitoring of reactions using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide real-time information on the formation and consumption of reactants, intermediates, and products. This data is invaluable for constructing accurate kinetic models and for identifying transient or unstable species that may be critical to the reaction mechanism.

Isotope labeling studies are another powerful tool for probing reaction mechanisms. By selectively replacing certain atoms in the starting materials with their heavier isotopes (e.g., deuterium, carbon-13), it is possible to track the fate of these atoms throughout the course of a reaction. This can provide definitive evidence for bond-forming and bond-breaking steps, and can help to distinguish between different possible mechanistic pathways.

The insights gained from these mechanistic studies will have a direct impact on the development of new synthetic methodologies. For example, a deeper understanding of the role of the nitro and carboxylate groups in directing the regioselectivity of functionalization reactions will enable the design of catalysts and reaction conditions that can override the inherent reactivity of the indole nucleus and achieve functionalization at otherwise inaccessible positions.

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

The unique electronic and steric properties of this compound make it an excellent platform for the design and synthesis of advanced derivatives with tunable reactivity. By strategically modifying the core structure, it is possible to fine-tune the molecule's properties for specific applications in areas such as catalysis, materials science, and medicinal chemistry.

One promising avenue of research is the development of derivatives where the reactivity of the indole nucleus is modulated by the introduction of additional functional groups. For example, the installation of electron-donating or electron-withdrawing groups at various positions on the benzene ring could be used to alter the nucleophilicity or electrophilicity of the indole core, thereby influencing its reactivity in a predictable manner. This would allow for the development of a library of "designer" indole building blocks with a wide range of chemical properties.

Another exciting area of research is the synthesis of derivatives that can participate in specific types of chemical transformations. For instance, the incorporation of a boronic acid or a halide at a specific position on the indole ring would render the molecule amenable to a wide range of cross-coupling reactions, such as Suzuki or Stille couplings. This would provide a powerful tool for the construction of complex molecular architectures based on the 7-nitroindole scaffold.

The development of derivatives with tailored photophysical or electronic properties is also a key research direction. By extending the π-conjugated system of the indole ring through the attachment of aromatic or heteroaromatic substituents, it may be possible to create novel materials with interesting optical or electronic properties, such as fluorescence or charge-transport capabilities. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes for biological imaging.

The following table outlines some potential classes of advanced derivatives and their possible applications.

| Derivative Class | Key Structural Feature | Potential Application |

| Electronically-Tuned Indoles | Additional electron-donating/withdrawing groups. | Fine-tuning reactivity for catalysis or as reaction intermediates. |

| Cross-Coupling Ready Indoles | Boronic acids, halides, or other coupling partners. | Building blocks for the synthesis of complex molecules. |

| π-Extended Systems | Fused aromatic or heteroaromatic rings. | Organic electronics, fluorescent probes. |

| Chiral Derivatives | Stereocenters introduced via asymmetric synthesis. | Chiral ligands, medicinal chemistry. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern synthesis technologies such as flow chemistry and automated platforms is essential. These technologies offer numerous advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the ability to rapidly screen a large number of reaction conditions.

Flow chemistry , where reactions are carried in a continuous stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and the ability to safely perform reactions that are difficult or hazardous to conduct in batch. For the synthesis and functionalization of the target molecule, flow chemistry could enable the use of highly reactive intermediates or harsh reagents in a controlled and safe manner.

Automated synthesis platforms , often coupled with high-throughput screening techniques, can dramatically accelerate the process of reaction discovery and optimization. By systematically varying reaction parameters such as catalysts, solvents, and temperatures, these platforms can rapidly identify the optimal conditions for a given transformation. This data-driven approach not only saves time and resources but can also uncover unexpected reaction outcomes and lead to the discovery of novel chemical reactivity.

The combination of flow chemistry and automated synthesis can create powerful, self-optimizing systems. In such a setup, an automated platform could perform a series of reactions in a flow reactor, with online analysis providing real-time feedback on the reaction outcome. This information could then be used by a machine learning algorithm to suggest the next set of reaction conditions to be tested, creating a closed-loop optimization cycle that can rapidly converge on the ideal process parameters.

The implementation of these technologies will not only accelerate the exploration of this compound chemistry but will also generate large datasets that can be used to develop predictive models for chemical reactivity. This will ultimately lead to a more rational and efficient approach to the design and synthesis of novel indole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-nitro-1H-indole-3-carboxylate, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves nitration of methyl indole-3-carboxylate derivatives. Key steps include: